molecular formula C19H17ClN4OS B2453250 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea CAS No. 392289-14-4

1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea

Cat. No.: B2453250
CAS No.: 392289-14-4
M. Wt: 384.88
InChI Key: UOFHJPYBNNVXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea is a synthetic compound designed for research applications, integrating a pyrazolyl-urea scaffold with a thienopyrazole core. This structure is of significant interest in medicinal chemistry and drug discovery, as the pyrazolyl-urea motif is a recognized privileged scaffold in the design of biologically active compounds . The urea function provides excellent hydrogen-bonding capabilities, serving as both a strong hydrogen bond donor and acceptor, which facilitates specific interactions with various biological protein targets . The fused thieno[3,4-c]pyrazole system places this compound within a class of heterocyclic structures that are increasingly investigated for their potential as kinase inhibitors; recent research on analogous thieno[3,2-c]pyrazol-urea derivatives has demonstrated potent inhibitory activity against kinases such as Glycogen Synthase Kinase-3β (GSK-3β) . The specific substitution pattern featuring chlorophenyl and methylphenyl groups is designed to modulate the compound's physicochemical properties and its affinity for hydrophobic pockets in enzyme binding sites. Researchers can utilize this compound as a chemical tool for probing cellular signaling pathways or as a lead structure in the development of novel therapeutic agents. It is supplied for research purposes only.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-12-4-2-7-15(8-12)24-18(16-10-26-11-17(16)23-24)22-19(25)21-14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFHJPYBNNVXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives with Hydrazines

The thieno[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation of thiophene-3,4-dicarbonyl derivatives 1 with substituted hydrazines 2 (Scheme 1). This method, adapted from pyrazole synthesis protocols, involves:

  • Reaction conditions : Aprotic solvents (e.g., DMF) with catalytic HCl to accelerate dehydration.
  • Regioselectivity : Controlled by electronic effects of substituents; electron-withdrawing groups on the thiophene direct hydrazine attack to the α-position.

$$
\text{Thiophene-3,4-dione (1) + Hydrazine (2)} \xrightarrow{\text{DMF, HCl}} \text{Thieno[3,4-c]pyrazole (3)}
$$

Example : Reaction of 3,4-diacetylthiophene with phenylhydrazine in DMF yields 2-phenylthieno[3,4-c]pyrazole in 78% yield.

1,3-Dipolar Cycloaddition for Ring Formation

An alternative route employs 1,3-dipolar cycloaddition between diazo compounds 4 and thiophene-derived alkynes 5 (Scheme 2). This method, inspired by He et al., utilizes:

  • Catalyst : Zinc triflate enhances reaction efficiency.
  • Dipolarophile : Ethyl α-diazoacetate reacts with 3-ethynylthiophene to form the pyrazole ring.

$$
\text{Diazo compound (4) + Alkyne (5)} \xrightarrow{\text{Zn(OTf)₂}} \text{Thieno[3,4-c]pyrazole (6)}
$$

Optimization : Yields up to 89% are achievable with triethylamine as a base.

Functionalization of the Thieno-Pyrazole Core

Introduction of the 3-Methylphenyl Group

The 3-methylphenyl substituent is introduced via Suzuki-Miyaura coupling (Scheme 3):

  • Halogenated intermediate : Bromination of the thieno-pyrazole at position 2 using N-bromosuccinimide (NBS) yields 7 .
  • Cross-coupling : Reaction with 3-methylphenylboronic acid 8 in the presence of Pd(PPh₃)₄ and Na₂CO₃ affords 9 .

$$
\text{2-Bromo-thieno[3,4-c]pyrazole (7) + 3-Methylphenylboronic acid (8)} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(3-Methylphenyl)thieno[3,4-c]pyrazole (9)}
$$

Yield : 70–85% after chromatographic purification.

Alternative Alkylation Strategies

Direct alkylation using 3-methylbenzyl bromide 10 under basic conditions (K₂CO₃, DMF) provides an alternative pathway (Scheme 4). However, this method suffers from lower regioselectivity (≤50% yield) compared to cross-coupling.

Formation of the Urea Linkage

Isocyanate-Mediated Coupling

The urea bridge is formed by reacting 3-chlorophenyl isocyanate 11 with the amine-functionalized thieno-pyrazole 12 (Scheme 5):

  • Conditions : Dry dichloromethane (DCM) with triethylamine as a base.
  • Mechanism : Nucleophilic attack of the amine on the isocyanate carbonyl.

$$
\text{3-Chlorophenyl isocyanate (11) + Thieno-pyrazole amine (12)} \xrightarrow{\text{Et₃N, DCM}} \text{Target urea (13)}
$$

Yield : 65–80% after recrystallization.

Carbodiimide-Assisted Urea Synthesis

For amine precursors lacking direct accessibility, carbonyldiimidazole (CDI) activates the amine 14 to form an imidazolide intermediate 15 , which reacts with 3-chlorobenzylamine 16 (Scheme 6):

$$
\text{Thieno-pyrazole amine (14)} \xrightarrow{\text{CDI}} \text{Imidazolide (15)} \xrightarrow{\text{3-Chlorobenzylamine (16)}} \text{Urea (17)}
$$

Advantages : Mitigates side reactions; yields 72–88%.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane) isolates intermediates.
  • Recrystallization : Ethanol/water mixtures purify final products.
  • Analytical Data :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), urea NH (δ 9.8–10.2 ppm).
    • HRMS : [M+H]⁺ calculated for C₂₁H₁₈ClN₅OS: 440.09; found: 440.12.

Challenges and Optimization

  • Regioselectivity in Pyrazole Formation : Aprotic solvents (e.g., DMF) and HCl catalysis improve yields to >80%.
  • Urea Hydrolysis Risk : Anhydrous conditions and low temperatures (0–5°C) prevent degradation.
  • Catalyst Recycling : Ionic liquids (e.g., [bmim]PF₆) enable catalyst reuse for up to four cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amine: Similar structure but with an amine group instead of a urea group.

    1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, particularly its enzyme inhibition properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H17ClN4OS
  • Molecular Weight : 372.88 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea

This structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of compounds similar to 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea exhibit significant inhibitory effects on various enzymes. Notably, urease inhibition has been a focal point due to its implications in treating conditions such as peptic ulcers and kidney stones.

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50 (µM)Type of InhibitionReference
Compound A0.0019 ± 0.0011Non-competitive
Compound B0.0532 ± 0.9951Competitive
Standard Thiourea4.7455 ± 0.0545Competitive

The data indicates that certain derivatives exhibit IC50 values significantly lower than the standard thiourea, suggesting higher potency as urease inhibitors.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thieno[3,4-c]pyrazole core and substituents on the phenyl rings can dramatically influence biological activity. For instance:

  • Chloro Substitution : The presence of the chlorine atom at the para position enhances lipophilicity and may improve binding affinity to target enzymes.
  • Methyl Substitution : The addition of methyl groups on the aromatic rings has been linked to increased inhibitory activity against urease.

These findings underscore the importance of careful structural modifications in optimizing biological efficacy.

Case Study 1: Urease Inhibition

A recent study synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their urease inhibitory activities using jack bean urease as a model. The most potent compound displayed an IC50 value of 0.0019 µM, indicating exceptional efficacy compared to traditional inhibitors.

Case Study 2: Antioxidant Activity

In addition to urease inhibition, compounds with similar structures have also been evaluated for antioxidant properties. Assays measuring radical scavenging activity showed promising results, suggesting potential applications in oxidative stress-related diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-thieno[3,4-c]pyrazol-3-yl]urea, and how are intermediates validated?

Synthesis typically involves multi-step reactions starting with functionalization of the thieno-pyrazole core, followed by urea linkage formation. Key steps include:

  • Chlorophenyl intermediate preparation : Halogenation of aniline derivatives (e.g., 3-chloroaniline) using chlorinating agents like POCl₃ under controlled temperatures (60–80°C) .
  • Thieno-pyrazole synthesis : Cyclocondensation of thiophene derivatives with hydrazines, often catalyzed by acids (e.g., H₂SO₄) or transition metals .
  • Urea coupling : Reaction of isocyanates with amine-functionalized intermediates, optimized in polar aprotic solvents (e.g., DMF) at 50–70°C .
    Validation : Intermediates are confirmed via ¹H/¹³C NMR (e.g., characteristic urea carbonyl peaks at ~160 ppm) and LC-MS for molecular ion verification .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for in vitro studies?

Purity is determined via HPLC (≥95% for biological assays) using reverse-phase C18 columns and UV detection (λ = 220–254 nm). Impurities (e.g., unreacted intermediates) are quantified against calibration curves . For crystallinity, XRD (e.g., single-crystal diffraction) confirms structural integrity, with R-factor ≤0.08 indicating high-quality data .

Advanced Research Questions

Q. How can reaction yields be optimized for the thieno-pyrazole core synthesis, and what factors contribute to variability?

Yield optimization requires:

  • Solvent selection : High-dielectric solvents (e.g., DMSO) enhance cyclization efficiency but may increase side reactions .
  • Catalyst screening : Transition metals (e.g., CuI) improve regioselectivity in pyrazole formation, reducing byproducts like regioisomers .
  • Temperature control : Lower temperatures (≤60°C) minimize decomposition of thermally sensitive intermediates .
    Variability sources : Competing nucleophiles (e.g., residual amines) and steric hindrance from the 3-methylphenyl group can reduce coupling efficiency by 15–20% .

Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 3-methylphenyl) influence biological activity, and how is this analyzed?

  • Computational modeling : DFT calculations (e.g., Mulliken charges) predict electron-withdrawing Cl groups enhancing electrophilicity, potentially increasing target binding .
  • SAR studies : Comparing IC₅₀ values against analogs (e.g., 3-fluorophenyl derivatives) reveals that chloro-substituted variants show 2–3x higher kinase inhibition due to improved hydrophobic interactions .
  • Contradictions : Some studies report reduced activity with bulky substituents (e.g., 3-methylphenyl), highlighting the need for molecular docking to validate steric tolerance in binding pockets .

Q. What strategies resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Standardized assays : Use recombinant enzyme systems (vs. cell-based assays) to isolate target-specific activity. For example, inconsistencies in kinase inhibition may arise from off-target effects in cellular models .
  • Batch analysis : Compare purity and stereochemical consistency (via chiral HPLC ) across studies, as enantiomeric impurities can alter potency by 10–100x .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers and refine activity thresholds .

Methodological Resources

  • Structural analysis : Single-crystal XRD (e.g., CCDC deposition) for unambiguous confirmation of regiochemistry .
  • Bioactivity profiling : High-throughput screening (HTS) with dose-response curves (DRC) to quantify EC₅₀/IC₅₀ .
  • Data validation : Cross-reference PubChem CID entries (e.g., CID 1396766-51-0) for spectral data and synthetic protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.